molecular formula C8H9NO4 B1670617 (S)-3,5-Dihydroxyphenylglycine CAS No. 162870-29-3

(S)-3,5-Dihydroxyphenylglycine

Cat. No.: B1670617
CAS No.: 162870-29-3
M. Wt: 183.16 g/mol
InChI Key: HOOWCUZPEFNHDT-SSDOTTSWSA-N
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Chemical Reactions Analysis

Types of Reactions

Dihydroxyphenylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of alpha-keto compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (S)-3,5-Dihydroxyphenylglycine can be achieved through a multi-step process involving protection and deprotection of functional groups, as well as stereoselective reactions.", "Starting Materials": [ "2,4-Dihydroxybenzoic acid", "N-Boc-glycine", "DCC (dicyclohexylcarbodiimide)", "DMAP (4-dimethylaminopyridine)", "TFA (trifluoroacetic acid)", "NaBH4 (sodium borohydride)", "HCl (hydrochloric acid)" ], "Reaction": [ "Protection of the carboxylic acid group of 2,4-dihydroxybenzoic acid as a methyl ester using DCC and methanol", "Deprotection of the Boc-protecting group of glycine using TFA", "Coupling of the protected 2,4-dihydroxybenzoic acid methyl ester and deprotected glycine using DCC and DMAP to form a dipeptide", "Reduction of the nitro group of the dipeptide using NaBH4 to form an amine", "Protection of the amine group as a Boc-protecting group using Boc2O and DMAP", "Selective oxidation of the phenolic hydroxyl groups using NaIO4 to form the desired product (S)-3,5-Dihydroxyphenylglycine", "Deprotection of the Boc-protecting group using HCl to obtain the final product" ] }

CAS No.

162870-29-3

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

(2R)-2-amino-2-(3,5-dihydroxyphenyl)acetic acid

InChI

InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-5(10)3-6(11)2-4/h1-3,7,10-11H,9H2,(H,12,13)/t7-/m1/s1

InChI Key

HOOWCUZPEFNHDT-SSDOTTSWSA-N

Isomeric SMILES

C1=C(C=C(C=C1O)O)[C@H](C(=O)O)N

SMILES

C1=C(C=C(C=C1O)O)C(C(=O)O)N

Canonical SMILES

C1=C(C=C(C=C1O)O)C(C(=O)O)N

Appearance

Solid powder

162870-29-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dihydroxyphenylglycine;  J516.528H;  DHPG;  S-DHPG; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: DHPG is a selective agonist for Group I metabotropic glutamate receptors (mGluRs), primarily mGluR1 and mGluR5, found throughout the central nervous system. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: DHPG binding to mGluRs initiates a cascade of intracellular signaling events. This can lead to diverse effects on neuronal excitability, synaptic plasticity, and ultimately, behavior. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] For instance, DHPG can:

    A: DHPG serves as a critical building block in the biosynthesis of certain glycopeptide antibiotics, like vancomycin and teicoplanin. [] These antibiotics are important for treating infections caused by Gram-positive bacteria.

    ANone: The molecular formula for DHPG is C8H9NO5. Its molecular weight is 199.16 g/mol.

    A: Researchers use DHPG as a pharmacological tool to selectively activate group I mGluRs in vitro and in vivo. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] By observing the effects of DHPG on neuronal activity, synaptic plasticity, and behavior, researchers can gain insights into the physiological and pathological roles of mGluR1 and mGluR5 in the nervous system.

    ANone: DHPG has been used to:

      ANone: Research using DHPG has significantly advanced our understanding of Group I mGluRs:

        A: DHPG is a non-proteinogenic amino acid found in vancomycin and related antibiotics. [] Its biosynthesis involves a dedicated pathway in actinomycetes, requiring specific enzymes like hydroxymandelate oxidase (HmO) and a type III polyketide synthase. [, , ] This pathway utilizes malonyl-CoA as a starter unit and proceeds through intermediates like 3,5-dihydroxyphenylacetate and 3,5-dihydroxyphenylglyoxylate before ultimately forming DHPG. [, , ]

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